molecular formula C9H18O3 B6184117 ethyl 6-hydroxy-4-methylhexanoate CAS No. 1569295-17-5

ethyl 6-hydroxy-4-methylhexanoate

Cat. No.: B6184117
CAS No.: 1569295-17-5
M. Wt: 174.2
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Description

Ethyl 6-hydroxy-4-methylhexanoate is a branched-chain hydroxy ester with the molecular formula C₉H₁₈O₃ (calculated molecular weight: 174.19 g/mol). Its structure includes a hydroxyl group at position 6 and a methyl branch at position 4 of the hexanoate backbone.

Properties

CAS No.

1569295-17-5

Molecular Formula

C9H18O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward synthesis involves esterifying 6-hydroxy-4-methylhexanoic acid with ethanol under acidic catalysis. The reaction follows Fischer esterification kinetics, where the carboxylic acid reacts with ethanol to form the ester and water. The general equation is:

6-Hydroxy-4-methylhexanoic acid+EthanolH+Ethyl 6-hydroxy-4-methylhexanoate+H2O\text{6-Hydroxy-4-methylhexanoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}

Sulfuric acid (0.5–2.0 mol%) is typically used as the catalyst, with excess ethanol (3–5 equivalents) to drive equilibrium toward ester formation.

Laboratory-Scale Protocol

  • Reagent Setup : Combine 6-hydroxy-4-methylhexanoic acid (1.0 mol), ethanol (4.0 mol), and concentrated H₂SO₄ (1.5 mol%) in a round-bottom flask.

  • Reflux Conditions : Heat at 78–85°C (ethanol’s boiling point) for 4–6 hours under stirring.

  • Workup : Neutralize excess acid with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

  • Purification : Remove solvents via rotary evaporation and isolate the ester via fractional distillation (b.p. 112–115°C at 15 mmHg).

Yields typically range from 70–75%, with purity >95% confirmed by GC-MS.

Industrial Production

Industrial processes employ continuous reactive distillation to remove water and shift equilibrium. Key parameters include:

  • Temperature : 80–90°C (to prevent thermal degradation)

  • Catalyst : Heterogeneous acid resins (e.g., Amberlyst-15) for recyclability.

  • Throughput : 100–500 kg/day in modular setups.

Alternative Catalytic Systems and Methodologies

Magnesium Alkoxide-Mediated Esterification

A patent describing cyclization reactions with magnesium alkoxides (e.g., Mg(OEt)₂) suggests potential for ester synthesis. While originally applied to thieno-thiazine derivatives, the protocol can be adapted:

  • Catalyst Preparation : React magnesium metal with excess ethanol at reflux to form Mg(OEt)₂.

  • Reaction Setup : Combine 6-hydroxy-4-methylhexanoic acid (1.0 mol), ethanol (3.0 mol), and Mg(OEt)₂ (0.3 mol) in toluene.

  • Conditions : Reflux at 110°C for 6 hours.

  • Yield : Pilot studies report 77% yield with reduced side products compared to H₂SO₄.

Advantages :

  • Lower corrosivity than mineral acids.

  • Simplified purification due to heterogeneous catalysis.

Optimization of Reaction Parameters

Temperature and Time Dependence

ParameterOptimal RangeYield Impact
Temperature75–85°CMax yield at 80°C
Reaction Time4–6 hours<4h: incomplete; >6h: side reactions

Solvent Effects

  • Neat Ethanol : Highest conversion (75%) due to excess reactant.

  • Toluene Co-Solvent : Improves solubility of hydrophobic intermediates (yield +5%).

Purification and Analytical Validation

Distillation vs. Crystallization

  • Distillation : Preferred for high-purity liquid esters (95–98% purity).

  • Crystallization : Limited utility due to low melting point (−12°C) but effective for removing polar impurities.

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves ester from unreacted acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-4-methylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Ethyl 6-hydroxy-4-methylhexanoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Reaction TypeProducts FormedCommon Reagents
OxidationKetones or aldehydesKMnO4, CrO3
ReductionAlcoholsLiAlH4, NaBH4
SubstitutionSubstituted esters or amidesAmines, thiols

Research has indicated that this compound may exhibit potential biological activities . Studies focus on its interactions with enzymes and other biological targets, suggesting possible applications in drug development.

Pharmaceuticals

The compound is investigated for its potential as a therapeutic agent . Its structure allows for modifications that can lead to the development of new pharmaceutical compounds targeting various diseases.

Industrial Applications

In the industrial sector, this compound is used in the production of fragrances and flavors . Its unique scent profile makes it valuable in the cosmetic and food industries.

Case Study 1: Organic Synthesis

In a study published by ACS Publications, researchers demonstrated the utility of this compound as a precursor in synthesizing more complex organic compounds. The compound was subjected to various reactions to illustrate its versatility as a synthetic intermediate.

Case Study 2: Biological Investigations

A study highlighted in PubMed Central explored the biological interactions of esters similar to this compound. The research focused on how these compounds interact with specific enzymes, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components .

Comparison with Similar Compounds

Ethyl 6-Hydroxyhexanoate

  • Molecular Formula : C₈H₁₆O₃
  • Molecular Weight : 160.21 g/mol
  • Key Differences :
    • Lacks the methyl group at position 4, resulting in a linear structure.
    • Lower hydrophobicity compared to the 4-methyl derivative.
    • Applications: Used in flavor and fragrance industries due to its ester and hydroxyl functionalities .

Ethyl 4-Methylvalerate

  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Key Differences: Shorter chain (pentanoate vs. hexanoate) and lacks a hydroxyl group. Higher volatility and lower polarity, making it suitable as a flavoring agent .

Methyl 6-Acetoxyhexanoate

  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.22 g/mol
  • Key Differences :
    • Contains an acetoxy group (-OAc) instead of a hydroxyl group.
    • Increased steric bulk and reduced hydrogen-bonding capacity, favoring use in controlled esterification reactions .

Ethyl Acetoacetate

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Key Differences: A β-keto ester with keto-enol tautomerism, unlike the hydroxy ester structure of the target compound. Widely used in pharmaceuticals and dyes due to its reactive keto group .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
Ethyl 6-hydroxy-4-methylhexanoate C₉H₁₈O₃ 174.19 (calculated) Ester, hydroxyl, methyl Organic synthesis intermediate
Ethyl 6-hydroxyhexanoate C₈H₁₆O₃ 160.21 Ester, hydroxyl Flavor/fragrance industries
Ethyl 4-methylvalerate C₈H₁₆O₂ 144.21 Ester, methyl Flavoring agent
Methyl 6-acetoxyhexanoate C₉H₁₆O₄ 188.22 Ester, acetoxy Pharmaceutical intermediate
Ethyl acetoacetate C₆H₁₀O₃ 130.14 β-keto ester Pharmaceuticals, dyes

Research Findings and Implications

  • Structural Similarity and Reactivity: The hydroxyl group in this compound enhances its polarity, improving solubility in polar solvents compared to non-hydroxylated esters like ethyl 4-methylvalerate.
  • Applications in Drug Discovery: Hydroxy esters are valuable in virtual screening due to their ability to mimic natural substrates. This compound’s hydroxyl group could facilitate hydrogen bonding in drug-receptor interactions .
  • Environmental and Safety Considerations :

    • Similar hydroxy esters (e.g., methyl 2-hydroxyacetate) require protective gloves and ventilation during handling, suggesting analogous safety protocols for the target compound .

Q & A

Basic: What are the standard synthetic routes for ethyl 6-hydroxy-4-methylhexanoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves esterification or transesterification reactions. For example, analogous compounds like ethyl 6-oxohexanoate derivatives are synthesized by reacting aldehydes (e.g., 4-substituted benzaldehyde) with ethyl 6-oxohexanoate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Optimization may involve factorial design experiments to test variables such as temperature, solvent polarity, and catalyst loading . AI-driven retrosynthesis tools can also predict feasible pathways by analyzing reaction databases .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the ester group and hydroxy/methyl substituents (e.g., 1^1H-NMR peaks at δ 1.2–1.4 ppm for methyl groups and δ 4.1–4.3 ppm for ester CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 318.4 g/mol for ethyl 6-(4-hexylphenyl)-6-oxohexanoate) .
  • HPLC : To assess purity, using C18 columns and UV detection at 210–220 nm for ester bonds .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .
  • Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated organic waste containers .

Advanced: How do structural modifications (e.g., alkyl chain length, substituents) influence the biological activity of this compound analogs?

Methodological Answer:

  • Antitumor Activity : Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate shows moderate activity (IC50_{50} = 12 µM in MCF-7 cells), while longer alkyl chains (e.g., heptyloxy) enhance anti-inflammatory effects .
  • SAR Studies : Replace the hydroxy group with carbamoyl or pyrimidine moieties to alter solubility and target affinity. Computational docking (e.g., AutoDock Vina) can predict binding interactions with enzymes like hyaluronidases .

Advanced: How can AI and computational modeling improve the design of this compound derivatives?

Methodological Answer:

  • COMSOL Multiphysics : Simulate reaction kinetics to optimize synthesis parameters (e.g., flow rates in continuous reactors) .
  • Machine Learning : Train models on PubChem/CAS databases to predict bioactivity or metabolic stability. For example, QSAR models correlate logP values with membrane permeability .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA or t-tests to compare IC50_{50} values from replicate experiments. For example, dose-response curves in MCF-7 studies may require normalization to control for batch variability .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends. Inconsistent results may arise from differences in cell lines or assay protocols .

Advanced: What methodologies are used to evaluate the pharmacokinetic and pharmacodynamic profiles of this compound?

Methodological Answer:

  • In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal absorption and microsomal stability assays (e.g., liver S9 fractions) for metabolic profiling .
  • In Vivo Studies : Administer the compound to rodent models and quantify plasma concentrations via LC-MS/MS. Monitor biomarkers (e.g., TNF-α for anti-inflammatory activity) .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Use immobilized lipases for esterification, reducing waste and energy consumption. Continuous flow reactors enhance atom economy .

Advanced: What retrosynthesis strategies are effective for generating novel derivatives of this compound?

Methodological Answer:

  • Fragment-Based Design : Break the molecule into synthons like 4-methylhexanoic acid and ethylene glycol derivatives. AI tools (e.g., Pistachio) prioritize routes with high yields .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups at the 4-position using Pd(PPh3_3)4_4 catalysts .

Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months). HPLC monitors hydrolysis of the ester bond at acidic (pH < 3) or alkaline (pH > 9) conditions .
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations stored above 25°C .

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